molecular formula C7H13BrMg B14102195 4-Methylcyclohexylmagnesium bromide

4-Methylcyclohexylmagnesium bromide

Katalognummer: B14102195
Molekulargewicht: 201.39 g/mol
InChI-Schlüssel: WYNLCHWHJUOWBX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylcyclohexylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C7H13MgBr, where a magnesium atom is bonded to a bromine atom and a 4-methylcyclohexyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylcyclohexylmagnesium bromide can be synthesized through the reaction of 4-methylcyclohexyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Reaction:

C7H13Br+MgC7H13MgBr\text{C}_7\text{H}_{13}\text{Br} + \text{Mg} \rightarrow \text{C}_7\text{H}_{13}\text{MgBr} C7​H13​Br+Mg→C7​H13​MgBr

Industrial Production Methods

In an industrial setting, the preparation of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using automated systems to handle the reactive materials.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylcyclohexylmagnesium bromide, like other Grignard reagents, undergoes a variety of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Conditions: Inert atmosphere, low temperatures to control reactivity.

Major Products Formed

    Alcohols: From the reaction with aldehydes and ketones.

    Hydrocarbons: From the reaction with alkyl halides.

Wissenschaftliche Forschungsanwendungen

4-Methylcyclohexylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for forming carbon-carbon bonds.

    Pharmaceuticals: In the synthesis of complex molecules for drug development.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a tool for modifying biomolecules.

Wirkmechanismus

The mechanism by which 4-Methylcyclohexylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group.

    Ethylmagnesium Bromide: Contains an ethyl group instead of a 4-methylcyclohexyl group.

    Cyclohexylmagnesium Bromide: Similar structure but without the methyl substitution.

Uniqueness

4-Methylcyclohexylmagnesium bromide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Eigenschaften

Molekularformel

C7H13BrMg

Molekulargewicht

201.39 g/mol

IUPAC-Name

magnesium;methylcyclohexane;bromide

InChI

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2,7H,3-6H2,1H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

WYNLCHWHJUOWBX-UHFFFAOYSA-M

Kanonische SMILES

CC1CC[CH-]CC1.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.